Betaine choline (R-(R*,R*))-tartrate Betaine choline (R-(R*,R*))-tartrate
Brand Name: Vulcanchem
CAS No.: 17176-43-1
VCID: VC21006304
InChI: InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1
SMILES: C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O
Molecular Formula: C17H34N2O10
Molecular Weight: 426.5 g/mol

Betaine choline (R-(R*,R*))-tartrate

CAS No.: 17176-43-1

Cat. No.: VC21006304

Molecular Formula: C17H34N2O10

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Betaine choline (R-(R*,R*))-tartrate - 17176-43-1

Specification

CAS No. 17176-43-1
Molecular Formula C17H34N2O10
Molecular Weight 426.5 g/mol
IUPAC Name 3-carboxy-3,6-dihydroxy-6-oxohexanoate;2-hydroxyethyl(trimethyl)azanium;2-(trimethylazaniumyl)acetate
Standard InChI InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1
Standard InChI Key ZEAQSAWHNQUKPG-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O
Canonical SMILES C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator